molecular formula C19H16N2O2 B1660812 2'-(2-Methylbenzoyl)-1-naphthohydrazide CAS No. 83803-93-4

2'-(2-Methylbenzoyl)-1-naphthohydrazide

Cat. No.: B1660812
CAS No.: 83803-93-4
M. Wt: 304.3 g/mol
InChI Key: AHQMKZONOSYJCI-UHFFFAOYSA-N
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Description

2'-(2-Methylbenzoyl)-1-naphthohydrazide is a carbohydrazide derivative featuring a naphthalene-1-carbohydrazide backbone substituted with a 2-methylbenzoyl group at the hydrazide nitrogen. Structurally, it belongs to a class of compounds where aromatic hydrazides are functionalized with substituted benzoyl groups, enabling diverse applications in coordination chemistry, medicinal chemistry, and materials science . The 2-methyl substituent on the benzoyl moiety introduces steric and electronic effects that influence molecular interactions, solubility, and reactivity.

Properties

CAS No.

83803-93-4

Molecular Formula

C19H16N2O2

Molecular Weight

304.3 g/mol

IUPAC Name

N'-(2-methylbenzoyl)naphthalene-1-carbohydrazide

InChI

InChI=1S/C19H16N2O2/c1-13-7-2-4-10-15(13)18(22)20-21-19(23)17-12-6-9-14-8-3-5-11-16(14)17/h2-12H,1H3,(H,20,22)(H,21,23)

InChI Key

AHQMKZONOSYJCI-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC3=CC=CC=C32

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC3=CC=CC=C32

Other CAS No.

83803-93-4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzoyl Groups

The position and nature of substituents on the benzoyl group significantly alter physicochemical and biological properties:

Compound Substituent (Benzoyl) Key Properties Reference
N'-(3-Methylbenzoyl)-2-naphthohydrazide 3-Methyl Higher crystallinity due to symmetric packing; used in crystallography studies
2'-(4-Methoxybenzoyl)-1-naphthohydrazide 4-Methoxy Enhanced solubility in polar solvents; potential for metal coordination
2-Fluoro-N'-[(2-hydroxynaphthyl)methylidene]benzohydrazide 2-Fluoro Improved antimicrobial activity due to electron-withdrawing effects
2-(Ethylsulfanyl)-N'-(substituted benzylidene)benzohydrazide Ethylsulfanyl Antioxidant and gastroprotective effects

Key Observations :

  • Electron-donating groups (e.g., methyl, methoxy) increase solubility and stabilize metal complexes .
  • Electron-withdrawing groups (e.g., fluoro) enhance biological activity by modulating electronic density .
  • Steric hindrance from ortho-substituents (e.g., 2-methyl) may reduce reactivity but improve thermal stability .
Antimicrobial Activity :
  • Cu(II) and Co(II) complexes of 3-hydroxy-N-(2-hydroxybenzylidene)-2-naphthohydrazide exhibit potent antimicrobial activity (MIC: 8–32 µg/mL) .
  • 2-Fluoro-substituted analogs show enhanced activity against S. aureus due to increased membrane permeability .
Antioxidant Properties :
  • 2-(Ethylsulfanyl)benzohydrazide derivatives demonstrate radical scavenging activity (IC₅₀: 12–45 µM) via thiyl radical stabilization .
Coordination Chemistry :
  • Hydrazide ligands with hydroxyl or methoxy groups form stable complexes with Cu(II), Ni(II), and Co(II), useful in catalysis and materials science .

Physical Properties and Spectral Data

Compound Melting Point (°C) Solubility Key Spectral Data (¹H NMR) Reference
N'-(3-Methylbenzoyl)-2-naphthohydrazide 189–191 DMSO, DMF δ 8.5–7.2 (naphthyl H), δ 2.4 (CH₃)
2'-(4-Methoxybenzoyl)-1-naphthohydrazide Not reported Ethanol, acetone δ 8.3–7.1 (naphthyl H), δ 3.8 (OCH₃)
2-(Ethylsulfanyl)-N'-benzylidene-benzohydrazide 160–162 Chloroform δ 10.2 (NH), δ 7.9–7.3 (aromatic H)

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